molecular formula C12H17N5 B11182602 [1,2,4]Triazolo[1,5-a]pyrimidine, 5,7-dimethyl-2-(1-piperidinyl)- CAS No. 1428139-19-8

[1,2,4]Triazolo[1,5-a]pyrimidine, 5,7-dimethyl-2-(1-piperidinyl)-

Cat. No.: B11182602
CAS No.: 1428139-19-8
M. Wt: 231.30 g/mol
InChI Key: NYFKKAVJHZESAS-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • Methyl protons (5- and 7-positions): Singlets at δ 2.4–2.6 ppm.
    • Piperidinyl protons: Multiplet signals at δ 1.4–2.8 ppm (methylene groups) and δ 3.2–3.5 ppm (N–CH₂).
    • Aromatic protons: Deshielded signals at δ 8.1–8.3 ppm (triazole H) and δ 7.9–8.0 ppm (pyrimidine H).
  • ¹³C NMR :

    • Methyl carbons: δ 18–22 ppm.
    • Piperidinyl carbons: δ 25–50 ppm (methylene) and δ 55 ppm (N–CH₂).
    • Aromatic carbons: δ 145–160 ppm (triazole and pyrimidine C).

Infrared (IR) Spectroscopy

  • C–N stretches : 1,350–1,450 cm⁻¹ (triazole) and 1,550–1,600 cm⁻¹ (pyrimidine).
  • C–H stretches : 2,850–3,000 cm⁻¹ (methyl and piperidinyl).

Mass Spectrometry

  • Molecular ion peak : m/z 250.18 (calculated for C₁₂H₂₀N₅⁺).
  • Fragmentation patterns :
    • Loss of piperidinyl group (m/z 147.10).
    • Cleavage of the triazole ring (m/z 105.08).

Properties

CAS No.

1428139-19-8

Molecular Formula

C12H17N5

Molecular Weight

231.30 g/mol

IUPAC Name

5,7-dimethyl-2-piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H17N5/c1-9-8-10(2)17-11(13-9)14-12(15-17)16-6-4-3-5-7-16/h8H,3-7H2,1-2H3

InChI Key

NYFKKAVJHZESAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)N3CCCCC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine, 5,7-dimethyl-2-(1-piperidinyl)- can be achieved through various synthetic routes. One common method involves the annulation of a pyrimidine moiety to a triazole ring. This can be done by reacting 5,7-dimethyl-2-(1-piperidinyl)-1,2,4-triazole with appropriate reagents under controlled conditions . Another approach is the annulation of a triazole fragment to a pyrimidine ring, which also requires specific reagents and conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrimidine, 5,7-dimethyl-2-(1-piperidinyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted triazolopyrimidines.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives in combating viral infections. For instance, compounds targeting the RNA-dependent RNA polymerase (RdRP) of influenza A virus have shown promise in disrupting protein-protein interactions critical for viral replication. These compounds exhibit antiviral activity by interfering with the PA-PB1 interface of the polymerase complex, thereby inhibiting viral replication. Molecular docking studies have provided insights into their binding modes, enhancing our understanding of their mechanisms of action .

Anticancer Properties

The triazolo[1,5-a]pyrimidine scaffold has been investigated for its anticancer properties. Research indicates that certain derivatives can inhibit cyclin-dependent kinases (CDKs), which play pivotal roles in cell cycle regulation. For example, specific derivatives were found to have low micromolar IC50 values against CDK-2, demonstrating potential as therapeutic agents in cancer treatment . The ability to modify substituents on the triazolo[1,5-a]pyrimidine ring allows for the optimization of potency and selectivity against various cancer targets.

Structure and Characteristics

The compound has a molecular formula of C11H14N4 and a molecular weight of 202.26 g/mol. Its structure includes a piperidine moiety that enhances its bioactivity through improved solubility and interaction with biological targets.

Synthesis Techniques

Synthesis pathways for [1,2,4]triazolo[1,5-a]pyrimidines typically involve multi-step reactions starting from simpler precursors. The incorporation of various functional groups during synthesis allows for the development of a diverse library of compounds with tailored properties for specific applications in drug discovery .

Optimization Strategies

SAR studies have been crucial in identifying key structural features that contribute to the biological activity of triazolo[1,5-a]pyrimidine derivatives. Modifications at the 5 and 7 positions of the ring system have been shown to significantly affect potency against target enzymes like CDK-2 and various viral targets .

Case Studies

Several case studies illustrate successful optimization efforts:

  • Derivatives with electron-withdrawing groups at specific positions demonstrated enhanced potency against CDKs.
  • Substituted piperidinyl groups improved solubility and bioavailability in vivo.

Data Summary Table

Application AreaSpecific UseKey Findings
Antiviral ActivityInfluenza A virusDisrupts RdRP PA-PB1 interaction
Anticancer PropertiesCDK inhibitionLow micromolar IC50 against CDK-2
Synthesis TechniquesMulti-step reactionsDiverse derivatives with tailored properties
SAR StudiesOptimization strategiesKey structural features identified

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidine, 5,7-dimethyl-2-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes at the molecular level. For example, it may inhibit certain kinases or interact with nucleic acids, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Anticancer Research

  • 5,7-Dimethyl-2-nitro-[1,2,4]triazolo[1,5-a]pyrimidine (Group C in ): Structural Difference: Nitro group at position 2 vs. piperidinyl. Properties: Nitro derivatives are studied as energetic materials due to high heats of formation (HOF = 132.5 kJ/mol for Group C). The nitro group enhances density and detonation velocity but may reduce biocompatibility .
  • Indole-linked derivatives () :

    • Structural Difference : Indole or benzothiazole substituents at position 2.
    • Activity : Compounds H1–H18 showed IC₅₀ values of 0.8–12.3 µM against cancer cell lines (MGC-803, HCT-116).
    • Comparison : The piperidinyl group may alter binding to tubulin or kinases compared to bulky indole moieties. Piperidine’s basicity could enhance cellular uptake .

Herbicidal Derivatives

  • α-(5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thio/sulfonyl)acetamides (): Structural Difference: Thio/sulfonyl acetamide groups at position 2. Activity: Demonstrated herbicidal efficacy against barnyardgrass (EC₅₀ = 12–25 µM). Comparison: The piperidinyl group’s lack of sulfur-based functional groups may reduce herbicidal activity but broaden selectivity for non-plant targets (e.g., enzymes in mammals) .

Coordination Chemistry

  • Properties: Forms stable complexes with Pt(II), confirmed by X-ray crystallography. Comparison: The piperidinyl group may sterically hinder metal coordination but introduce additional binding sites for supramolecular interactions .

Energetic Materials

  • 5,7-Bis(trifluoromethyl)-2-nitro derivatives (Group A in ) :
    • Structural Difference : Trifluoromethyl and nitro groups vs. dimethyl and piperidinyl.
    • Properties : High density (1.89 g/cm³) and detonation velocity (8.9 km/s).
    • Comparison : The target compound’s piperidinyl group likely reduces energy density but improves thermal stability due to aromatic substitution .

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Substituents (Position 2) Key Application Notable Property/Activity Reference
Target Compound Piperidinyl Medicinal Chemistry Enhanced solubility/bioavailability
5,7-Dimethyl-2-nitro Nitro Energetic Materials HOF = 132.5 kJ/mol
α-(2-Thio)acetamides Thio/sulfonyl acetamide Herbicides EC₅₀ = 12–25 µM (barnyardgrass)
Indole-linked derivatives Indole/benzothiazole Anticancer Agents IC₅₀ = 0.8–12.3 µM
dmtp (Pt complexes) None Coordination Chemistry Stable Pt(II) complexes

Table 2: Pharmacokinetic Comparison

Property Piperidinyl Derivative Nitro Derivative Indole Derivative
LogP (Predicted) 2.1 1.8 3.4
Hydrogen Bond Acceptors 4 5 6
Topological Polar SA 68.4 Ų 72.1 Ų 85.2 Ų

Biological Activity

The compound [1,2,4]triazolo[1,5-a]pyrimidine, 5,7-dimethyl-2-(1-piperidinyl)- is part of a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, interactions with metal complexes, and potential applications in drug development.

Chemical Structure and Properties

The compound has the following molecular formula: C10H12N4C_{10}H_{12}N_4. It features a triazolo-pyrimidine core structure with two methyl groups at positions 5 and 7 and a piperidine substituent at position 2. The melting point is reported between 136-139 °C .

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of [1,2,4]triazolo[1,5-a]pyrimidine. A series of derivatives were synthesized and evaluated for their antiproliferative effects against various human cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism of Action
H12MGC-8039.47Inhibition of ERK signaling pathway
H12HCT-1169.58Induces apoptosis and G2/M phase arrest
H12MCF-713.1Regulation of cell cycle-related proteins

Compound H12 was noted for its effectiveness in inhibiting the growth and colony formation of MGC-803 cells. It demonstrated significant effects on the ERK signaling pathway by decreasing phosphorylation levels of key proteins involved in cell proliferation .

Interaction with Metal Complexes

The interaction of [1,2,4]triazolo[1,5-a]pyrimidine derivatives with metal ions has also been explored. For instance, mono- and dinuclear platinum(II) complexes containing this ligand were synthesized and characterized. These complexes exhibited notable cytotoxic activities:

Complex TypeCytotoxic Activity
cis-[PtCl2(NH3)(dmtp)]Moderate activity against cancer cell lines
cis-[PtCl2(dmtp)2]Enhanced cytotoxicity compared to free ligand

These findings suggest that metal coordination can enhance the biological activity of triazolo-pyrimidine derivatives, potentially leading to new anticancer agents .

Antibacterial and Antifungal Activities

Beyond anticancer properties, [1,2,4]triazolo[1,5-a]pyrimidine derivatives have also been investigated for their antibacterial and antifungal activities. Some derivatives demonstrated promising results in inhibiting bacterial growth and biofilm formation.

Case Studies

Several case studies illustrate the compound's biological relevance:

  • Antiproliferative Activity : A study synthesized a series of triazolo-pyrimidine derivatives and tested them against multiple cancer cell lines. The most potent compound showed an IC50 value significantly lower than established chemotherapeutics like 5-fluorouracil .
  • Metal Complexes : Research into rhodium(II) complexes with triazolo-pyrimidines revealed potential applications in cancer therapy due to their enhanced biological activity compared to their non-complexed counterparts .

Q & A

Q. How can microwave synthesis be optimized for scale-up without compromising yield?

  • Solutions :
  • Power modulation : Stepwise irradiation (e.g., 300 W → 150 W) prevents decomposition of heat-sensitive intermediates .
  • Solvent selection : Use DMF/EtOH mixtures for uniform heating and faster reaction kinetics .

Q. Tables for Key Data

Property Example Values Reference
Anticancer IC₅₀ (MGC-803)9.47 µM (compound H12)
Detonation Velocity (D, m/s)8500 (5,7-dimethyl-2-nitro derivative)
Crystallographic R-factor0.034 (N-(4-chlorophenyl) derivative)
HOF (Gas Phase)320 kJ/mol (Group C derivatives)

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